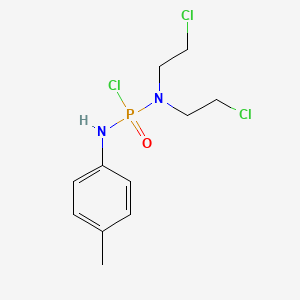
N,N-Bis(2-chloroethyl)-N'-(4-methylphenyl)phosphorodiamidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups and a 4-methylphenyl group attached to a phosphorodiamidic chloride core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride typically involves the reaction of 4-methylphenylamine with phosphorus oxychloride, followed by the addition of 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-methylphenylamine is reacted with phosphorus oxychloride in an inert solvent such as dichloromethane.
Step 2: The resulting intermediate is then treated with 2-chloroethylamine under controlled temperature and pressure conditions.
Step 3: The final product, N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride, is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield. Safety measures are also crucial to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with the reaction being carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis typically results in the formation of simpler compounds such as 4-methylphenylamine and phosphoric acid derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorodiamidic derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride involves its interaction with molecular targets such as enzymes and cellular receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)phosphorodiamidic chloride: Lacks the 4-methylphenyl group, resulting in different chemical and biological properties.
N,N-Bis(2-chloroethyl)-N’-(phenyl)phosphorodiamidic chloride: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
N,N-Bis(2-chloroethyl)-N’-(4-methylphenyl)phosphorodiamidic chloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53382-89-1 |
|---|---|
Molecular Formula |
C11H16Cl3N2OP |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino-chlorophosphoryl]-4-methylaniline |
InChI |
InChI=1S/C11H16Cl3N2OP/c1-10-2-4-11(5-3-10)15-18(14,17)16(8-6-12)9-7-13/h2-5H,6-9H2,1H3,(H,15,17) |
InChI Key |
FCNALKWCVZMGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanamide, N-[[2-[(3-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14643721.png)

![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
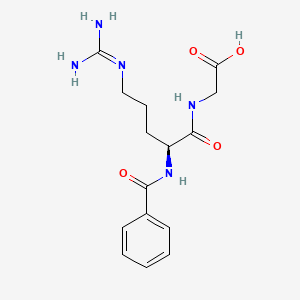
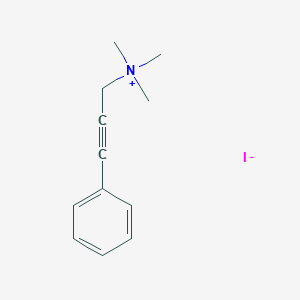
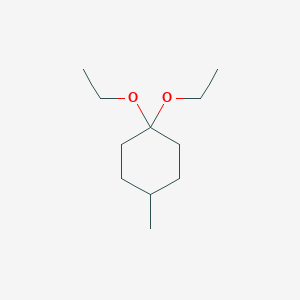
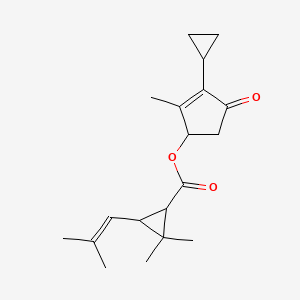
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
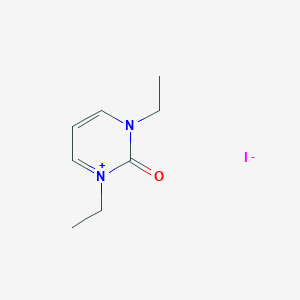

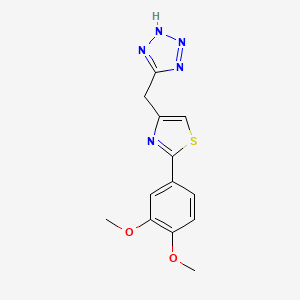
![5-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14643788.png)
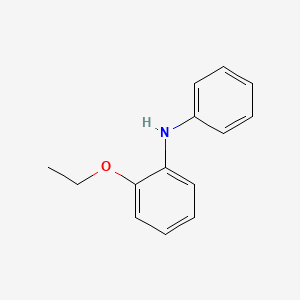
![S-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14643801.png)
